N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIEQBNWPNTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of diverse furan derivatives and other organic molecules.
Table 1: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO₃ | Furan-2,5-dicarboxylic acid derivatives |
| Reduction | LiAlH₄, NaBH₄ | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Ethers or esters |
Biological Research Applications
Potential Therapeutic Properties
Research indicates that this compound may exhibit anticancer and antimicrobial activities. Its structure allows it to interact with specific molecular targets, potentially inhibiting key enzymes involved in disease progression.
- Anticancer Activity : Studies have shown that similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 16 to 24 nM against HeLa cells, indicating potent antiproliferative effects .
- Neuroprotective Effects : Compounds related to this compound have been found to enhance endogenous antioxidant levels, suggesting potential applications in neurodegenerative diseases.
Industrial Applications
This compound is also being explored for its potential in the production of advanced materials and polymers. Its unique structural features may confer desirable properties for industrial applications, such as improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous furan-carboxamide derivatives (inferred from evidence ):
Key Structural and Functional Insights
Hydroxypropyl Linker vs. Halogenated Groups: The target compound lacks halogen atoms (e.g., fluorine or chlorine), unlike the trifluoromethyl and fluorophenyl groups in and . This may reduce metabolic stability but improve toxicity profiles. The hydroxyl group on the propyl chain could enhance aqueous solubility compared to non-polar analogs like hydrazinyl derivatives .
Bifuran vs. Fused Heterocycles :
- The bifuran system in the target compound may facilitate π-π stacking interactions in biological targets, whereas fused systems (e.g., furopyridine or hexahydrofurofuran ) offer conformational rigidity for selective binding.
In contrast, the target compound’s simple carboxamide group may prioritize stability over reactivity.
Biological Activity
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a furan ring, which is known for its diverse biological activities. The incorporation of a hydroxypropyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
1. Antioxidant Properties
Research indicates that compounds with furan moieties often exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
This compound has shown potential in inhibiting key enzymes:
- α-Glucosidase : This enzyme is involved in carbohydrate metabolism; its inhibition may aid in managing diabetes by slowing down glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of the furan ring may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Receptors : Furan derivatives are known to interact with various receptors, including GABA receptors and opioid receptors, potentially modulating neurotransmission and pain pathways.
- Biochemical Pathways : The compound may influence multiple biochemical pathways due to its structural versatility, impacting processes such as inflammation and cell signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide, and what optimization strategies are recommended?
- Methodology : Synthesis typically involves multi-step reactions starting with furan derivatives. For analogous compounds, a common approach includes:
- Step 1 : Functionalization of furan-3-carboxylic acid to form the carboxamide moiety via coupling agents like EDC/HOBt .
- Step 2 : Introduction of the hydroxypropyl group through nucleophilic substitution or Michael addition, often requiring temperature control (e.g., 0–40°C) and catalysts like DMAP .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time improves yield. Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the furan rings and hydroxypropyl linkage. For example, H NMR peaks at δ 2.6–3.1 ppm indicate propyl chain protons .
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., O–H···O interactions between hydroxypropyl and carboxamide groups), and torsional angles. Monoclinic crystal systems (space group P21/c) are common in related furan carboxamides .
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650 cm) and hydroxyl (O–H stretch ~3300 cm) functional groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular Docking : Predict binding affinity to targets like cyclooxygenase (COX) or bacterial enzymes using software (AutoDock Vina). The furan rings and carboxamide group often interact with hydrophobic pockets .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with antimicrobial IC values. Hammett constants (σ) quantify electronic contributions .
- Validation : Compare computational predictions with empirical data from enzyme inhibition assays (e.g., MIC values against S. aureus) .
Q. What strategies resolve contradictions in biological activity data across related furan carboxamides?
- Case Study : Discrepancies in antimicrobial activity between This compound and analogs (e.g., brominated derivatives) may arise from:
- Steric Effects : Bulkier substituents (e.g., bromine in ) hinder target binding despite similar electronic profiles.
- Solubility Differences : LogP values >3.0 reduce aqueous solubility, limiting bioavailability .
Q. How does the hydroxypropyl linker influence the compound’s conformational flexibility and biological interactions?
- Analysis :
- Rotational Barriers : DFT calculations (B3LYP/6-31G*) reveal energy barriers (~5 kcal/mol) for hydroxypropyl rotation, affecting binding to rigid enzyme active sites .
- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the carboxamide, stabilizing a bioactive conformation. This is validated via NOESY NMR (nuclear Overhauser effects between OH and furan protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
